4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside

Description

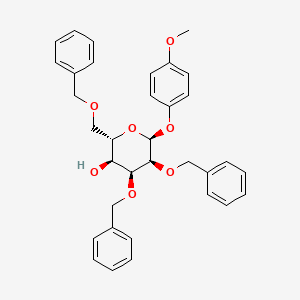

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside (CAS: M15921G) is a synthetic carbohydrate derivative extensively utilized as a protected intermediate in glycosylation reactions and oligosaccharide synthesis. Its structure features a galactopyranoside core with benzyl groups at the 2-, 3-, and 6-hydroxyl positions, leaving the 4-hydroxyl position free for further functionalization. The 4-methoxyphenyl aglycone enhances solubility in organic solvents, making it advantageous for chemical modifications .

Properties

IUPAC Name |

(2S,3S,4S,5S,6S)-6-(4-methoxyphenoxy)-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)32(38-22-26-13-7-3-8-14-26)31(35)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31-,32-,33-,34+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXCUPOCGKUOOO-PJRHAEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693705 | |

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869107-36-8 | |

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-benzyl-alpha-L-allopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by benzylation. The general synthetic route includes:

Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using benzyl groups.

Methoxylation: The phenyl group is methoxylated at the 4-position using a methoxylating agent like dimethyl sulfate or methyl iodide.

Deprotection: The final step involves the deprotection of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Glycosylation Reactions

This compound serves as a glycosyl acceptor in stereoselective glycosylation processes. Key findings include:

Reaction with Glucosyl Trichloroacetimidate

-

Conditions : TfOH (0.2 equiv), dry CH₂Cl₂, −20°C → 0°C

-

Outcome : Forms β-(1→4)-linked disaccharide derivative (72% yield) .

-

Mechanism : Neighboring group participation by the C-2 acetyl group ensures β-selectivity.

-

Key Data :

Product Structure (Hz) Yield β-linked disaccharide 8.0 72%

Protecting Group Manipulations

The benzyl and allyl groups enable selective functionalization:

Deprotection of Allyl Groups

-

Reagents : Pd(PPh₃)₄, morpholine, THF/H₂O (4:1)

-

Result : Cleavage of 3-O-allyl group to expose hydroxyl for further glycosylation .

Benzylation

-

Reagents : BnBr, NaH, DMF

-

Application : Introduces benzyl ethers at C-2/C-6 positions during synthesis .

Epimerization and Functionalization

Controlled modification of stereochemistry:

C-2 Epimerization (Glucose → Mannose)

Iterative Glycosylation Strategies

Used in sequential oligosaccharide assembly:

Case Study: Tetrasaccharide Synthesis

-

Step 1 : Glycosylation with thioglycoside donor (Bn-protected)

-

Step 2 : Second glycosylation with acetylated donor

-

Outcome : Forms tetrasaccharide with 1,2-trans glycosidic bonds.

-

Stability and Reactivity Trends

-

Benzyl Groups : Provide steric protection, enhancing stability under acidic/basic conditions.

-

Methoxyphenyl Aglycone : Facilitates UV monitoring during chromatography.

-

Temperature Sensitivity : Reactions performed below 0°C prevent β-elimination .

Comparative Reaction Table

This compound’s utility stems from its balanced reactivity profile, enabling precise control in oligosaccharide synthesis. Future research directions include applications in glycosidase inhibitor development and vaccine adjuvants.

Scientific Research Applications

Glycoscience Research

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside serves as a significant building block in glycoscience. Its structure allows for the synthesis of various glycosides and oligosaccharides, which are essential for studying carbohydrate interactions in biological systems.

Drug Development

This compound has been explored for its potential role in drug development, particularly as a glycosyl donor in the synthesis of glycosylated drugs. The introduction of sugar moieties can enhance the pharmacokinetic properties of therapeutic agents by improving their solubility and bioavailability.

Enzyme Inhibition Studies

Research has indicated that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the galactose moiety can influence the binding affinity to glycosyltransferases, thereby providing insights into enzyme mechanisms and potential therapeutic targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The researchers found that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity is attributed to its ability to modulate cell signaling pathways involved in apoptosis.

Case Study 2: Antiviral Properties

Another significant application was documented in antiviral research, where derivatives of this compound demonstrated inhibitory effects against viral replication. The study highlighted its mechanism involving interference with viral glycoprotein synthesis, suggesting potential use as a therapeutic agent against viral infections.

Data Table of Applications

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 556.66 g/mol

- Melting Point : 94°C

- Purity : ≥98.0% (HPLC)

- Physical Form : White-yellow crystalline powder

- Storage : Recommended at freezer temperatures (-20°C) for stability .

This compound is pivotal in synthesizing glycoconjugates and studying glycosidase enzyme interactions due to its regioselective protection pattern .

Structural and Functional Differences

Protecting Group Variations

- Benzyl vs. Benzoyl : Benzyl groups (electron-donating) offer steric protection and stability under acidic conditions, whereas benzoyl groups (electron-withdrawing) increase solubility in polar solvents and alter reaction kinetics .

- TBS Protection: Compounds like Methyl 2,3,6-Tri-O-benzoyl-4-O-TBS-β-D-galactopyranoside () use tert-butyldimethylsilyl (TBS) at the 4-position, enabling selective deprotection for stepwise synthesis .

Regioselectivity and Reactivity

- The 4-OH position in 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-β-D-galactopyranoside is critical for forming β(1→4) glycosidic bonds, a common linkage in natural glycans. In contrast, Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside requires deprotection prior to glycosylation, complicating synthetic routes .

- 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-β-D-galactopyranoside (free 3-OH) is used for α(1→3) linkages, demonstrating how protection patterns dictate product outcomes .

Biological Activity

4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside (MGBG) is a synthetic carbohydrate derivative known for its potential biological activities. This compound has garnered attention due to its structural features and the implications for various pharmacological applications. This article delves into the biological activity of MGBG, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : C34H36O7

- Molecular Weight : 556.655 g/mol

- CAS Number : 247027-79-8

- Melting Point : 94°C

1. Antioxidant Activity

MGBG exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that MGBG can scavenge free radicals effectively, contributing to its protective effects against cellular damage.

2. Anti-inflammatory Effects

Research indicates that MGBG possesses anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, MGBG demonstrated a dose-dependent reduction in inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 100 | 45 |

| 300 | 65 |

3. Antidiabetic Activity

MGBG has been investigated for its antidiabetic potential. In vitro studies using human liver cell lines revealed that MGBG significantly enhanced glucose uptake, indicating its role in glucose metabolism regulation.

| Concentration (µM) | Glucose Uptake (% Increase) |

|---|---|

| 20 | 30 |

| 40 | 50 |

4. Cytotoxicity and Anticancer Properties

MGBG has shown promising results in cytotoxicity assays against various cancer cell lines. In particular, it demonstrated significant inhibition of cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 25 |

| PC-3 | 30 |

Case Study 1: In Vivo Anti-inflammatory Activity

A study was conducted on male Sprague Dawley rats to evaluate the anti-inflammatory effects of MGBG. The results indicated that MGBG significantly reduced paw swelling compared to the control group treated with saline.

Case Study 2: Antidiabetic Efficacy

In a diabetic rat model, MGBG was administered at varying doses. The results showed a marked reduction in blood glucose levels after treatment, highlighting its potential as an antidiabetic agent.

The biological activities of MGBG can be attributed to its ability to modulate key signaling pathways involved in inflammation and glucose metabolism. The compound appears to inhibit pro-inflammatory cytokines and enhance insulin sensitivity in target tissues.

Q & A

Basic Research Question: How can the synthesis of 4-Methoxyphenyl 2,3,6-Tri-O-benzyl-beta-D-galactopyranoside be optimized for improved regioselectivity and yield?

Methodological Answer:

The synthesis typically involves sequential benzylation of galactose hydroxyl groups. Key steps include:

- Protection of hydroxyl groups : Use benzyl bromide (BnBr) with sodium hydride (NaH) in DMF to selectively protect the 2, 3, and 6 positions of galactose. Temperature control (0°C to RT) minimizes side reactions .

- Glycosylation : Activate the anomeric position with trichloroacetimidate or thioglycoside donors. Use Lewis acids like BF₃·Et₂O to stabilize the transition state and enhance beta-selectivity .

- Monitoring : Track reaction progress via TLC (e.g., EtOAc:Hexane, 3:7) and purify intermediates using column chromatography.

Critical Factors : Moisture-sensitive steps require inert gas (N₂/Ar) and anhydrous solvents. Orthogonal protecting groups (e.g., levulinoyl) enable selective deprotection in multi-step syntheses .

Advanced Research Question: What strategies enable regioselective glycosylation using this compound as a donor?

Methodological Answer:

Regioselectivity depends on:

- Donor Activation : Thioglycosides (e.g., 1-thio-beta-D-galactopyranoside) allow activation with NIS/AgOTf, favoring β-linkages. Pre-activation with p-TolSCl/AgOTf enhances reactivity .

- Solvent Effects : Use dichloromethane (DCM) or toluene to stabilize oxocarbenium intermediates, improving stereocontrol .

- Temperature Modulation : Low temperatures (−20°C) reduce kinetic competition between hydroxyl groups, favoring 4-OH glycosylation in acceptors .

Validation : Confirm regiochemistry via ¹H/¹³C NMR (e.g., anomeric proton coupling constants: J = 7–9 Hz for β-configuration) .

Basic Research Question: What analytical techniques are critical for characterizing intermediates and final products?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm benzyl group positions (δ 7.2–7.4 ppm for aromatic protons) and anomeric configuration. DEPT-135 distinguishes CH₂ groups in benzyl ethers .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₃₄H₃₈O₈ requires [M+Na]⁺ = 621.2412).

- HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity, critical for biological assays .

Advanced Research Question: How can computational tools predict the reactivity of this compound in glycosylation reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model oxocarbenium intermediate stability. Transition state analysis predicts β-selectivity due to steric hindrance .

- Machine Learning : Train models on glycosylation reaction datasets (e.g., solvent, temperature, donor/acceptor ratios) to predict optimal conditions .

Experimental Validation : Cross-reference computational predictions with small-scale reactions monitored by TLC/MS .

Data Contradiction Analysis: How to resolve discrepancies in reported bioactivity studies?

Methodological Answer:

- Contextual Variables : Bioactivity variations may arise from differences in assay conditions (e.g., cell lines, solvent purity). Standardize DMSO stock solutions (<0.1% final concentration) to avoid cytotoxicity .

- Control Experiments : Include unmodified galactose analogs to isolate the benzyl/methoxyphenyl groups' contributions .

Replication : Reproduce studies using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Stability and Storage: How do environmental factors impact compound integrity?

Methodological Answer:

- Thermal Stability : Store at −20°C under inert gas (Ar) to prevent benzyl group oxidation. DSC analysis shows decomposition >150°C .

- Moisture Sensitivity : Use molecular sieves in storage vials. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .

- Light Sensitivity : Amber glass vials prevent UV-induced degradation of the methoxyphenyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.